DS-677 potassium is a synthetic compound that has garnered attention in various fields, particularly in organic chemistry and medicinal research. It is classified as a potassium salt of a complex organic molecule, derived from 1,8-naphthyridine-3-carboxylic acid. This compound is notable for its unique structure and potential applications in biological and industrial processes.
The synthesis of DS-677 potassium originates from the reaction of 1,8-naphthyridine-3-carboxylic acid with potassium hydroxide. This reaction typically occurs in the presence of a suitable solvent under controlled temperature and pH conditions, ensuring the formation of the desired product with high yield and purity.
DS-677 potassium can be classified under the following categories:
The synthesis of DS-677 potassium involves several key steps:
The reaction mechanism involves deprotonation of the carboxylic acid followed by coordination with potassium ions to form the stable potassium salt. The optimization of reaction conditions such as temperature, pH, and solvent choice is crucial for achieving the desired product characteristics.
Key structural data includes:
DS-677 potassium undergoes several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for DS-677 potassium involves its interaction with specific molecular targets within cells. It is believed to modulate cellular processes by binding to these targets, although detailed pathways are still under investigation. Preliminary studies suggest that it may affect signaling pathways related to cell growth and differentiation.
DS-677 potassium exhibits several notable physical properties:
Chemical properties include:
Relevant data on melting point, boiling point, and other thermodynamic properties are essential for practical applications but were not specified in the available literature.
DS-677 potassium has diverse applications across scientific fields:
Potassium homeostasis relies on specialized transmembrane proteins with exquisitely tuned ion selectivity and gating properties. Potassium channels achieve remarkable selectivity—permitting K⁺ passage while excluding smaller Na⁺ ions—through a conserved selectivity filter formed by backbone carbonyl oxygens within the signature TVGYG amino acid sequence. This structural motif creates an energetically favorable environment for dehydrated K⁺ ions, mimicking their hydration shell [6]. Recent cryo-EM structures of potassium-selective channelrhodopsins (HcKCRs) reveal how substitution of a single residue (His225 in HcKCR1) alters ion selectivity, demonstrating the critical importance of precise atomic arrangements in the filter region [6].
Table 1: Molecular Components of Potassium Homeostasis
Protein Class | Key Functional Domains | Primary Physiological Role | Evolutionary Conservation |
---|---|---|---|
K⁺ Channels (e.g., Kcnj13) | Selectivity filter (TVGYG), Pore helix, Voltage sensor (where applicable) | Membrane potential regulation, K⁺ efflux | High (from bacteria to mammals) |
Na⁺/K⁺-ATPase | α-subunit (catalytic), β-subunit, FXYD proteins | Active K⁺ import/Na⁺ export, Gradient maintenance | Extremely high |
Inflammasome Sensors | NLR domains, Leucine-rich repeats | K⁺ efflux detection, Immune activation | Moderate (vertebrate-specific) |
Beyond channels, active transporters like the Na⁺/K⁺-ATPase expend ATP to pump K⁺ into cells against its electrochemical gradient, maintaining the resting membrane potential essential for neuronal signaling and muscle contraction. Disturbances in potassium gradients, particularly efflux from the cytosol, serve as critical danger signals. For instance, a decrease in intracellular K⁺ concentration ([K⁺]ᵢ) below ~90 mM activates the NLRP3 inflammasome, triggering pro-inflammatory cytokine release [1]. This exemplifies how potassium dynamics function not merely as passive electrochemical determinants but as active signaling mediators.
Potassium's physiological impact spans cellular signaling to systemic homeostasis:
Cellular Excitability and Signaling: The K⁺ equilibrium potential (~ -90 mV) is the primary determinant of the resting membrane potential in neurons, cardiomyocytes, and skeletal muscle. Voltage-gated K⁺ channels (Kv) enable rapid repolarization following action potentials, while inwardly rectifying K⁺ channels (Kir) like KCNJ13 stabilize resting potential and modulate excitability. Dysfunction in these channels underlies channelopathies linked to epilepsy, cardiac arrhythmias, and ataxia [4].
Inflammasome Activation: Potassium efflux acts as a universal activation signal for the NLRP3 inflammasome, a cytosolic multi-protein complex. Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Salmonella typhimurium) trigger this pathway via pore-forming toxins or secretion systems, causing intracellular K⁺ depletion. Experimental elevation of extracellular K⁺ (>90 mM) blocks NLRP3 activation, confirming the K⁺ efflux dependency of this immune pathway [1]. While the NLRC4 inflammasome was initially considered K⁺-independent, research shows it also requires K⁺ efflux, albeit inhibited only at higher extracellular K⁺ concentrations (>90 mM) compared to NLRP3 [1].
Systemic Electrolyte Balance: Beyond cells, renal potassium handling maintains total body K⁺. The kidneys filter and reabsorb ~90% of plasma K⁺, with regulated secretion in the distal nephron fine-tuning excretion. Hormones like aldosterone and insulin modulate this process and promote cellular K⁺ uptake. Disruptions (hypo- or hyperkalemia) profoundly impact cardiac conduction and neuromuscular function [5].
Developmental Patterning: Potassium channels play unexpected roles in morphogenesis. In Danio fish, the Kir channel Kcnj13 (obelix) regulates pigment cell (chromatophore) interactions during adult color pattern formation. Mutations disrupt stripe/bar formation, demonstrating roles beyond excitability—specifically in cell-contact-mediated patterning [3].
Potassium regulatory mechanisms exhibit deep evolutionary conservation with lineage-specific adaptations:
Molecular Conservation: The TVGYG selectivity filter sequence is virtually identical in potassium channels from bacteria to humans, indicating strong purifying selection. Similarly, the core structure and function of the Na⁺/K⁺-ATPase α-subunit remain conserved. This reflects the fundamental electrochemical constraints that shaped early cellular life.
Functional Diversification in Channels: While the basic pore architecture is conserved, gene duplication and divergence generated specialized channels. The Kcnj13 (Kir7.1) channel, for instance, diversified functionally within the Danio genus. Reciprocal hemizygosity tests between zebrafish (Danio rerio) and its barred relative D. aesculapii revealed functional divergence in Kcnj13. Loss-of-function mutations in D. rerio disrupt horizontal stripe patterning, while equivalent mutations in D. aesculapii alter vertical bar development, indicating species-specific co-option of this channel for divergent color patterns [3]. Furthermore, complementation tests suggest Kcnj13 underwent independent evolutionary changes in D. choprae and D. tinwini, pointing to repeated modification of this channel in pattern diversification [3].
Interface Evolution in Protein Complexes: Protein-protein interfaces governing potassium channel regulation or inflammasome assembly show distinct evolutionary signatures. Analysis of 896 complexes revealed that residues within the core of protein interfaces exhibit significantly higher evolutionary coevolution (measured by cumulative mutual information, cMI) and conservation compared to residues at the interface rim. Residues involved in multiple interfaces show even stronger constraints [2]. This suggests that critical functional domains within potassium channels and their regulators likely possess high cMI and conservation, stabilizing essential interactions while allowing peripheral modifications.
Inflammasome Evolution: The K⁺ efflux sensing mechanism appears conserved in the NLRP3 inflammasome across mammals. However, the NLRC4 inflammasome, activated by bacterial flagellin or secretion systems, shows functional plasticity. While dependent on K⁺ efflux, it requires higher extracellular K⁺ concentrations for inhibition than NLRP3, suggesting subtle mechanistic differences potentially arising from lineage-specific adaptations [1].
Table 2: Evolutionary Divergence of Kcnj13 Function in Danio Fish Color Patterning
Species | Wild-type Pattern | Kcnj13 Loss-of-function Phenotype | Functional Divergence Evidence |
---|---|---|---|
Danio rerio (Zebrafish) | Horizontal stripes | Disrupted stripes (e.g., "obelix/jaguar" mutants) | Reciprocal hemizygosity tests with D. aesculapii allele show qualitative phenotypic differences |
Danio aesculapii | Vertical bars | Altered bar development | Loss-of-function phenotype differs from D. rerio |
Danio choprae | Vertical bars | Likely altered (based on complementation) | Complementation tests suggest independent evolution |
Danio tinwini | Spots | Likely altered (based on complementation) | Complementation tests suggest independent evolution |
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